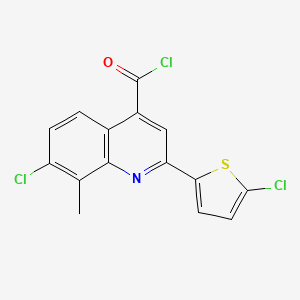
7-クロロ-2-(5-クロロ-2-チエニル)-8-メチルキノリン-4-カルボニルクロリド
説明
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C15H8Cl3NOS and its molecular weight is 356.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: キナーゼ阻害
この化合物は、特にキナーゼ阻害剤として、医薬品化学において潜在的な用途があります。キナーゼ酵素は細胞シグナル伝達において重要な役割を果たしており、その調節不全は癌などの病気と関連しています。 7-クロロ-2-(5-クロロ-2-チエニル)-8-メチルキノリン-4-カルボニルクロリドの構造は、キナーゼ活性部位に結合し、その活性を阻害し、治療介入のための経路を提供する可能性を示唆しています .
有機合成: ビルディングブロック
反応性カルボニルクロリド基の存在により、この化合物は有機合成において汎用性の高いビルディングブロックとして機能できます。 この化合物は、求核置換反応など、さまざまな化学反応を起こし、潜在的な薬理活性を持つ幅広い誘導体を生成することができます .
材料科学: 有機半導体
この化合物に存在するチオフェンとキノリンのモイエティは、特に有機半導体の開発において、材料科学におけるその有用性を示唆しています。 これらの化合物は、OLEDなどの柔軟な電子デバイスを作成するために不可欠です .
分析化学: クロマトグラフィー標準
分析化学では、この化合物は、そのユニークな化学的シグネチャにより、複雑な混合物中の類似化合物を識別および定量化するのに役立つ、クロマトグラフィーにおける標準として使用できます .
生化学: 酵素反応研究
この化合物は、キナーゼ阻害剤として作用する能力により、生化学研究、特に酵素反応と経路の研究においても価値があります。 これは、さまざまな生物学的プロセスにおけるキナーゼの機能を調べるために使用できます .
農薬化学: 殺虫剤開発
この化合物の化学構造は、殺虫剤の開発における潜在的な用途を示唆しています。 特定の酵素を阻害する能力は、より環境に優しく、非標的種に害が少ない標的型殺虫剤を作成するために活用できます .
生物活性
Overview
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline class, known for its diverse biological activities. The compound's structure features a quinoline ring substituted with a 5-chloro-2-thienyl group and a carbonyl chloride functional group, which contributes to its reactivity and biological potential. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C₁₅H₈Cl₃NOS
- CAS Number : 1160256-94-9
- Molecular Weight : 350.3 g/mol
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0625 mg/mL |
| Klebsiella pneumoniae | Not specified |
| Pseudomonas aeruginosa | Not specified |
In studies, derivatives of quinoline have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Quinoline derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds can inhibit the growth of HeLa cells (cervical cancer) with low cytotoxicity at higher concentrations:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | >200 | No significant toxicity |
| Mouse fibroblasts | Not tested | Not specified |
The mechanism often involves interaction with DNA or inhibition of specific enzymes involved in cancer cell proliferation .
The biological activity of 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride can be attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, modulating downstream signaling pathways.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have reported on the efficacy of quinoline derivatives in preclinical models:
- Antiviral Activity : A study highlighted that derivatives similar to this compound exhibited antiviral activity against influenza virus strains, with increased lipophilicity correlating with enhanced efficacy .
- Antibacterial Efficacy : A hybrid compound derived from quinoline was tested against antibiotic-resistant strains, showing superior activity compared to standard antibiotics like ciprofloxacin.
特性
IUPAC Name |
7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c1-7-10(16)3-2-8-9(15(18)20)6-11(19-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQKQLAKONGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















